[1,2'-Binaphthalene]-1',4'-dione
Description
Structure
3D Structure
Properties
CAS No. |
65490-97-3 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-naphthalen-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H12O2/c21-19-12-18(20(22)17-10-4-3-9-16(17)19)15-11-5-7-13-6-1-2-8-14(13)15/h1-12H |
InChI Key |
ZUSYKTUCTWROJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Binaphthalene 1 ,4 Dione and Analogous Binaphthoquinones
Direct Synthesis of [1,2'-Binaphthalene]-1',4'-dione
The direct synthesis of the this compound scaffold has been accomplished through carefully designed multi-step sequences. These approaches typically build the binaphthyl core first, followed by oxidative functionalization to yield the desired dione (B5365651).
Aryl-Aryl Coupling and Ethereal Bridge Cleavage Approaches
A notable strategy for constructing the 1,2'-binaphthalene (B1594335) skeleton involves an intramolecular aryl-aryl coupling facilitated by an ethereal bridge, which is subsequently cleaved. A specific example of this approach has been developed for analogues of isodiospyrin, which share the core structure of this compound. acs.orgresearchgate.net This methodology begins with the coupling of two distinct naphthalenic fragments. One fragment acts as a nucleophile, while the other contains a leaving group, linked by an aryloxymethyl-aryl bridge. This prefixed intermediate then undergoes an intramolecular aryl-aryl coupling reaction. acs.orgresearchgate.net Following the successful formation of the binaphthyl linkage, the crucial step is the reductive cleavage of the temporary ethereal bridge to yield the binaphthyl precursor. acs.orgresearchgate.net This sequence provides a robust method for assembling the sterically hindered 1,2'-binaphthyl core.
Oxidative Transformation of Precursors (e.g., with Fremy's Salt)
Once the binaphthyl precursor, specifically a binaphthalenyl-1'-ol, is obtained, the final step is its oxidation to the target 1',4'-dione. acs.orgresearchgate.net Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO) is a highly effective reagent for this transformation. acs.orgresearchgate.net Fremy's salt is a stable free radical known for its ability to oxidize phenols and their derivatives to the corresponding quinones, often with high regioselectivity. nih.gov In the synthesis of a this compound analogue, the binaphthalenyl-1'-ol intermediate is treated with Fremy's salt to afford the desired 1',4'-dione product. acs.orgresearchgate.net This reaction specifically converts the hydroxylated naphthalene (B1677914) ring into a para-quinone system.
Utilization of Established Literature Protocols
The synthesis of a substituted this compound has been detailed in a peer-reviewed protocol, providing a reliable method for obtaining this class of compounds. acs.org The established route synthesizes 4,5,8'-trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1',4'-dione (21) from a precursor, 4,5,8'-trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1'-ol (20), through oxidation with Fremy's salt. acs.orgresearchgate.net This specific protocol exemplifies the successful application of the aryl-aryl coupling, bridge cleavage, and final oxidation strategy. acs.orgresearchgate.net
Table 1: Key Reaction Steps in a Literature Protocol for a this compound Analogue acs.orgresearchgate.net
| Step | Reaction Type | Reactant | Reagent(s) | Product |
| 1 | Aryl-Aryl Coupling / Bridge Cleavage | Prefixed aryloxy-methyl-aryl intermediate | Coupling catalysts, then reductive cleavage agents | 4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1'-ol (20) |
| 2 | Oxidation | 4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1'-ol (20) | Fremy's salt ((KSO₃)₂NO) | 4,5,8'-trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1',4'-dione (21) |
Synthesis of Related Binaphthalene Quinone Systems
The synthetic principles applied to this compound can be extended to other binaphthoquinone isomers and higher oxidation states, such as tetrones.
Oxidation of Binaphthols to Binaphthalene-1,2-diones
The synthesis of binaphthalene-1,2-diones (ortho-quinones) from the corresponding binaphthols (e.g., 1,1'-bi-2-naphthol (B31242) or BINOL) is a logical, though challenging, transformation. General methods for the regioselective oxidation of phenols to o-quinones are well-documented and can be applied to these more complex substrates. nih.gov Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have proven to be particularly effective for the regioselective oxidation of phenols to o-quinones under mild conditions. nih.govnih.gov This method involves a double oxidation, where a hydroxyl group is first installed at the ortho position, followed by oxidation of the resulting catechol to the o-quinone. nih.gov The application of IBX to polycyclic aromatic phenols, which are structurally similar to naphthols, has been shown to furnish the corresponding ortho-quinones with high specificity. nih.gov For instance, the oxidation of 1-phenanthrol with IBX yields exclusively the 1,2-quinone isomer. nih.gov This suggests that the oxidation of a binaphthol like 2,2'-dihydroxy-1,1'-binaphthalene with IBX would be a viable route to the corresponding binaphthalene-1,2-dione.
Table 2: Reagents for Regioselective Oxidation of Phenols to Quinones nih.gov
| Phenol Substrate | Reagent | Major Product Isomer |
| 1-Phenanthrol | o-Iodoxybenzoic acid (IBX) | 1,2-Quinone (ortho) |
| 1-Phenanthrol | Bis(trifluoroacetoxy)iodobenzene (BTI) | 1,4-Quinone (para) |
| 1-Phenanthrol | Fremy's salt | Mixture of 1,2- and 1,4-Quinones |
Multi-Step Oxidative Routes for Binaphthalene-Tetrone Scaffolds
Binaphthalene-tetrone scaffolds, such as [2,2'-Binaphthalene]-1,1',4,4'-tetrone, represent a higher oxidation state of the binaphthyl core. The synthesis of these complex molecules typically involves a multi-step approach centered on the oxidative coupling of naphthol or naphthoquinone derivatives. A common strategy is the oxidative dimerization of 4-alkoxy-1-naphthols using an oxidant like silver(II) oxide with nitric acid. lookchem.com Alternatively, the direct oxidative coupling of 2-naphthol (B1666908) derivatives using catalysts like ferric chloride (FeCl₃) can be employed to construct the binaphthyl framework. rsisinternational.orgwikipedia.orgdypvp.edu.in Once the binaphthyl or dihydroxylated binaphthyl core is assembled, subsequent oxidation steps are required to generate the four carbonyl groups of the tetrone. This may involve powerful oxidizing agents capable of converting the aromatic rings into quinone systems. The existence of compounds like 3',8,8'-trimethoxy-3-piperidyl-2,2'-binaphthalene-1,1',4,4'-tetrone confirms the accessibility of this scaffold through synthetic manipulation. nih.gov
Strategies for Binaphthalene-Derived Heterocycles and Macrocycles
The rigid and chiral backbone of binaphthyl units makes them exceptional building blocks for the construction of complex molecular architectures such as heterocycles and macrocycles. These structures are of significant interest in supramolecular chemistry, molecular recognition, and asymmetric catalysis.
The synthesis of binaphthyl-derived heterocycles often involves the functionalization of the binaphthyl core followed by cyclization reactions. For instance, chiral diaza-olefins can be synthesized from protected 2,2'-diamino-1,1'-binaphthyl. nih.gov Strategies such as N-allylation followed by ring-closing metathesis or bridging the diamine precursor with trans-1,4-dibromo-2-butene can selectively yield cis- and trans-dihydro researchgate.netresearchgate.netdiazecines. nih.gov These heterocycles can be further modified, for example, through epoxidation or dihydroxylation of the olefinic bond. Another approach involves the use of a binaphthyl cocatalyst in a visible-light-promoted energy-transfer relay for the synthesis of strained heterocycles like vinyl azetidines and β-lactams from allenamides. acs.org
Binaphthyl-based macrocycles are typically synthesized through one-pot or stepwise condensation reactions under high-dilution conditions to favor intramolecular cyclization. Rigid, homochiral organic macrocycles with D2 and D3 symmetries have been prepared from aromatic dicarboxylic acids and an axially-chiral dibenzylic alcohol derived from 1,1'-binaphthyl-2,2'-diol (BINOL). nih.gov These macrocycles exhibit shape-persistent cavities and have been explored as optical sensors for aromatic diphenols. nih.gov Similarly, chiral macrocyclic amides containing binaphthyl units have been synthesized and their anion recognition properties studied. nih.gov The synthesis of these macrocycles often involves the reaction of a binaphthyl diamine with a diacyl chloride or a similar coupling reaction.
The table below presents examples of binaphthyl-derived heterocycles and macrocycles and their synthetic strategies.
| Compound Type | Precursor(s) | Synthetic Strategy | Key Features | Reference(s) |
| Dihydro researchgate.netresearchgate.netdiazecines | 2,2'-Diamino-1,1'-binaphthyl, Allyl bromide, trans-1,4-Dibromo-2-butene | N-allylation followed by Ring-Closing Metathesis (RCM) or Bridging with a dibromoalkene | Chiral diaza-olefins, potential ligands for catalysis | nih.gov |
| Vinyl Azetidines and β-Lactams | Allenamides | Visible-light-promoted energy-transfer relay with a binaphthyl cocatalyst | Strained heterocycles with a congested all-carbon quaternary center | acs.org |
| Homochiral Macrocycles (D2 and D3 symmetry) | Aromatic dicarboxylic acids, (R)-1,1'-Binaphthyl-derived dibenzylic alcohol | One-pot esterification | Shape-persistent cavities, chiroptical sensors | nih.gov |
| Chiral Macrocyclic Amides | (R,R)-1,1'-Binaphthyl-3,3'-dicarboxylic acid, Diamines | Amidation under high dilution | Anion recognition properties | nih.gov |
| Homochiral Cyclic Ureas | (S)-1,1'-Binaphthalene-2,2'-diamine, Triphosgene | Cyclization | Formation of variable-sized cyclic oligomers | rsc.org |
Green Chemistry Principles in Binaphthyl Syntheses (General)
The application of green chemistry principles to the synthesis of binaphthyl compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
A significant focus has been on the oxidative coupling of naphthols, a key step in the synthesis of many binaphthyl derivatives. Traditional methods often employ stoichiometric amounts of heavy metal oxidants, which generate hazardous waste. Green alternatives explore the use of catalytic amounts of transition metals with environmentally friendly oxidants like molecular oxygen or hydrogen peroxide. nih.govrsc.org For example, the oxidative coupling of 2-naphthol to 1,1'-binaphthol has been achieved using solid Lewis acids like FeCl3 supported on alumina (B75360) or silica, with aerial oxygen as the oxidant. rsc.org This heterogeneous catalytic system simplifies product purification and allows for catalyst recycling.
The use of alternative reaction media is another important green chemistry strategy. Water, as a solvent, offers significant environmental benefits. The synthesis of BINOL has been demonstrated in water using recyclable magnetic nanoparticles (Fe3O4) as a catalyst for the oxidative coupling of 2-naphthol. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often under solvent-free conditions. This has been applied to the synthesis of various heterocyclic compounds and could be extended to binaphthyl derivatives.
The following table highlights some green chemistry approaches in the synthesis of binaphthyl compounds.
| Reaction | Green Chemistry Principle | Catalyst/Reagent | Solvent | Advantages | Reference(s) |
| Oxidative coupling of 2-naphthol | Use of a green oxidant and heterogeneous catalyst | Pt/Bi | Not specified | Use of H2O2 as a clean oxidant | nih.gov |
| Oxidative coupling of 2-naphthol | Use of aerial oxygen as oxidant, heterogeneous catalyst | FeCl3/Al2O3 or FeCl3/SiO2 | Not specified | Avoids stoichiometric toxic oxidants, catalyst is recyclable | rsc.org |
| Oxidative coupling of 2-naphthol | Use of a recyclable catalyst and green solvent | Fe3O4 nanoparticles | Water | Environmentally benign solvent, catalyst is magnetically separable and reusable | nih.gov |
| Synthesis of imidazolidinone derivatives (as a model for green heterocycle synthesis) | Microwave-assisted synthesis, recyclable catalyst | Indium (III) chloride | Solvent-free or minimal solvent | Faster reaction times, higher yields, energy efficiency | researchgate.net |
| Oxidative coupling of 2-naphthol | Use of a clay-based catalyst | Cu-Montmorillonite | Solvent-free (grinding) | Avoids bulk solvents, simple work-up | acs.org |
Mechanistic Investigations and Advanced Chemical Transformations of 1,2 Binaphthalene 1 ,4 Dione
Redox Chemistry and Oxidation-Reduction Pathways
The redox behavior of [1,2'-Binaphthalene]-1',4'-dione is fundamentally governed by its two quinone systems. Quinones are well-known electrochemical probes that typically undergo a two-step reduction process. researchgate.net In aqueous media, the electrochemistry of quinones involves proton-coupled electron transfer, with potential-pH diagrams showing distinct regions for the quinone, semiquinone radical, and hydroquinone (B1673460) species. scispace.comscispace.com
For binaphthyl quinones, this process involves the sequential addition of electrons. The first reduction generates a semiquinone radical anion, and the second leads to the formation of a dianion. The precise redox potentials are sensitive to the molecular structure and solvent environment. While specific cyclic voltammetry data for the unsubstituted this compound is not extensively documented, its synthesis and reactions highlight its redox capabilities. For instance, a substituted derivative, 4,5,8′-trimethoxy-2,3′-dimethyl-[1,2′]-binaphthalenyl-1′,4′-dione, is synthesized via the oxidation of its corresponding 1'-ol precursor using Fremy's salt (potassium nitrosodisulfonate), a strong oxidizing agent. researchgate.net Conversely, related binaphthyl tetrones can be reduced using reagents like sodium borohydride (B1222165) (NaBH₄), converting the ketone groups to alcohols. This redox activity is also linked to the antioxidant properties observed in hydroxylated binaphthyl tetrones, which can act as radical scavengers.
Carbon-Carbon Bond Formation and Cleavage Mechanisms
The central carbon-carbon biaryl bond is the defining structural feature of this compound, and its formation and cleavage are key aspects of its chemistry.
Intramolecular cyclization reactions in binaphthyl systems offer pathways to complex polycyclic architectures. While direct intramolecular cyclization of this compound is not prominently reported, related transformations in similar scaffolds provide mechanistic insight. For example, palladium-catalyzed C-H activation can initiate formal [5+2] cycloadditions between o-vinylphenols and alkynes, demonstrating a powerful method for forming cyclic systems. acs.org Another relevant process is the oxidative dearomatizing cyclization of naphthol derivatives, which can be induced by hypervalent iodine reagents. cardiff.ac.uk Photochemical processes can also induce intramolecular electron transfer in linked porphyrin-quinone systems, hinting at the potential for light-induced cyclizations. rsc.org
The synthesis of the this compound scaffold often relies on the strategic formation of the C-C biaryl bond. A notable synthetic route involves the aryl-aryl coupling of a prefixed aryloxy-methyl-aryl intermediate, followed by reductive cleavage of an ether bridge and subsequent oxidation to yield the final dione (B5365651) product. researchgate.net This method was successfully used to prepare 4,5,8′-trimethoxy-2,3′-dimethyl-[1,2′]-binaphthalenyl-1′,4′-dione. researchgate.net
Oxidative coupling is another common strategy. For the related [2,2'-Binaphthalene]-1,1',4,4'-tetrone, synthesis can be achieved through the ferric chloride (FeCl₃)-catalyzed oxidative coupling of 2-naphthol (B1666908) derivatives.
Table 1: Synthesis of this compound and Related Derivatives
| Precursor | Reagents | Product | Reference |
| Aryloxy-methyl-aryl intermediate | 1. Aryl-aryl coupling 2. Reductive cleavage 3. Fremy's salt | 4,5,8′-Trimethoxy-2,3′-dimethyl-[1,2′]-binaphthalenyl-1′,4′-dione | researchgate.net |
| 2-Naphthol derivatives | FeCl₃ | [2,2'-Binaphthalene]-1,1',4,4'-tetrone |
While the biaryl bond in binaphthyls is strong, methods for its cleavage under specific conditions have been developed. An innovative approach employs a hydrogen atom transfer (HAT) catalyst to facilitate the reductive cleavage of the C-C bond in binaphthol derivatives. This method uses triflic acid in conjunction with a catalytic amount of 2-ethyl-9,10-dihydroxyanthracene, which is regenerated by H₂ and a Pd/C catalyst. Kinetic analyses suggest that a dual protonation of the binaphthol is a key step, followed by homolytic cleavage of the activated biaryl bond.
In a different type of transformation, an oxidative skeletal rearrangement of 1,1′-binaphthalene-2,2′-diamines (BINAMs) has been shown to involve the cleavage of the C-C single bond of the binaphthalene unit, coupled with nitrogen migration. rsc.org This unprecedented reaction opens pathways to unique U-shaped azaacene structures. rsc.org
Stereoselective Reactions and Atropisomerism
The steric hindrance around the C1-C2' single bond in this compound restricts free rotation, leading to the phenomenon of atropisomerism, where distinct, non-interconverting rotational isomers (atropisomers) can be isolated. This results in an axially chiral molecule.
The axial chirality of the binaphthyl backbone is a cornerstone of its application in asymmetric catalysis. The well-defined, rigid chiral environment created by the non-planar naphthalene (B1677914) rings has made binaphthyl derivatives, such as BINOL and BINAP, "privileged structures" for creating highly effective chiral ligands. acs.org These ligands can coordinate to a metal center, influencing the stereochemical outcome of a reaction with high enantioselectivity. nih.gov
The stability of these atropisomers is defined by the racemization barrier. DFT studies on 1,1'-binaphthyl and its diol derivative (BINOL) have shown that the primary factor determining this barrier is the steric size of the substituents at the ortho positions (the 2,2' and 8,8' positions). nih.govresearchgate.net Larger substituents increase the rotational barrier, preventing atropisomerization even at elevated temperatures. nih.gov The functional groups at the peri-positions (8 and 8') can further influence the topology and create a unique microenvironment for asymmetric transformations. nih.gov This principle is central to the design of new chiral ligands, where the binaphthyl scaffold is modified to tune its stereochemical influence. For example, new ligands combining the axial chirality of binaphthyls with the coordination properties of mono-N-protected amino acids have been developed for palladium-catalyzed asymmetric C–H activations. acs.org
Enantioselective Catalyzed Reactions (General Binaphthyl Derived Systems)
The axially chiral binaphthyl scaffold is a cornerstone of asymmetric catalysis, with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol) being paramount in a multitude of enantioselective transformations. nih.govchemrxiv.org The C₂ symmetry of many binaphthyl ligands, combined with their steric bulk, creates a well-defined chiral environment around a metal center, enabling high levels of stereocontrol. chemrxiv.org These systems are instrumental in reactions such as asymmetric hydrogenation, Suzuki-Miyaura coupling, and Mannich reactions. nih.govchemrxiv.org
The efficacy of these catalysts is profoundly influenced by the electronic and steric nature of substituents on the binaphthyl core. The introduction of functional groups at various positions can modulate the ligand's properties, affecting the outcome of the catalytic reaction. For instance, the placement of electron-donating or electron-withdrawing groups can alter the electronic properties of the metal center, while bulky substituents can enhance the steric hindrance, thereby improving enantioselectivity. nih.gov The rotational barrier around the C1-C1' bond in 1,1'-binaphthyl derivatives is a key factor in their optical stability, with bulky substituents in the 2,2' positions generally increasing this barrier. acs.org
Recent research has explored the impact of modifying the binaphthyl backbone at positions other than the typical 2,2' locations. For example, the introduction of substituents at the 8,8' positions can create a unique microenvironment for asymmetric transformations due to the peri-interactions. nih.gov The synthesis of C₂ symmetric 8,8'-disubstituted binaphthyl ligands has demonstrated the potential for creating novel chiral scaffolds. nih.gov
Furthermore, binaphthyl-stabilized palladium nanoparticles have been employed in the asymmetric hydrogenation of N-heteroaromatics, showcasing the versatility of these systems beyond homogeneous catalysis. nih.gov The combination of a binaphthyl stabilizing agent with a chiral modifier like R-BINAP can lead to good yields and moderate enantioselectivities in the hydrogenation of quinolines and indoles. nih.gov The following table summarizes some representative enantioselective reactions catalyzed by binaphthyl-derived systems.
| Reaction Type | Catalyst System | Substrate Class | Key Findings | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | R-BINAP/Bin-PdNPs | 2-Substituted Quinolines | Good to excellent yields with moderate enantioselectivities. | nih.gov |
| Asymmetric Hydrogenation | Ruthenium-BINAP | Alkoxyallenes | Forms enantiomerically enriched syn-sec,tert-diols with high diastereo- and enantioselectivity. | rsc.org |
| Asymmetric Oxidative Coupling | Chiral Diamine-Copper Complexes | Naphthol Derivatives | Affords binaphthols with good enantioselectivities (up to 78% ee). An ester group at the 3-position of the substrate is crucial. | acs.org |
Functionalization Strategies and Derivatization
Introduction of Substituents via Specific Reactions
The functionalization of the this compound core is essential for tuning its chemical and physical properties and for the synthesis of more complex derivatives. Various synthetic strategies can be employed to introduce a wide range of substituents onto the binaphthyl framework.
A direct method for producing a substituted derivative involves the oxidation of a pre-functionalized precursor. For example, 4,5,8'-trimethoxy-2,3'-dimethyl-[1,2'-binaphthalene]-1',4'-dione was synthesized by the oxidation of 4,5,8'-trimethoxy-2,3'-dimethyl-[1,2'-binaphthalenyl-1'-ol using Fremy's salt. researchgate.net This highlights a strategy where substituents are incorporated into the naphthalene precursors prior to the formation of the binaphthyl linkage and subsequent oxidation to the dione.
General methods for the functionalization of the binaphthyl skeleton often involve electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The positions on the naphthalene rings (3,3'-, 4,4'-, and 6,6'-positions) can be selectively functionalized to generate a variety of derivatives. researchgate.net
Specific examples of functionalization reactions on the broader binaphthyl scaffold that could be applicable to this compound include:
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can be achieved through electrophilic halogenation. These halogenated derivatives can then serve as handles for further transformations, such as cross-coupling reactions. For instance, 6,6'-halogenated binaphthyl compounds have been synthesized to investigate their properties as chiral dopants in liquid crystals. nih.gov
Alkylation/Arylation: N-alkylation and N-arylation are common strategies for functionalizing amino-substituted binaphthyls. nih.gov These reactions can fine-tune the steric and electronic properties of the resulting molecules.
Carboxylation: Optically active 1,1'-binaphthyl-2,2'-dicarboxylic acid can be prepared from the corresponding 2,2'-dibromo-1,1'-binaphthyl (B118463) via dilithiation followed by carboxylation with carbon dioxide. capes.gov.br This introduces carboxylic acid functionalities that can be further modified.
Sonogashira Coupling: Phenylethynyl groups have been introduced at various positions of the binaphthyl backbone via Sonogashira coupling with halogenated binaphthyl scaffolds. chemrxiv.org This reaction allows for the extension of the π-system of the molecule.
The following table outlines some specific examples of substituent introduction on binaphthyl systems.
| Reaction | Reagents | Substituent Introduced | Binaphthyl System | Reference |
|---|---|---|---|---|
| Oxidation | Fremy's Salt | - | 4,5,8'-trimethoxy-2,3'-dimethyl-[1,2'-binaphthalenyl-1'-ol] | researchgate.net |
| Halogenation | Electrophilic Halogenating Agents | -F, -Cl, -Br, -I | (R)-Bridged Binaphthyl | nih.gov |
| N-allylation | Allyl Bromide, K₂CO₃ | -allyl | Bis(trifluoroacetamide) binaphthyl | nih.gov |
| Carboxylation | 1. t-BuLi, 2. CO₂ | -COOH | 2,2'-dibromo-1,1'-binaphthyl | capes.gov.br |
| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | -C≡C-Ph | Halogenated binaphthyls | chemrxiv.org |
Cyclocondensation Reactions of Dione Moieties
The 1,4-dione moiety within the this compound structure is a versatile functional group that can participate in various cyclocondensation reactions to form heterocyclic systems. These reactions offer a pathway to novel, complex molecular architectures with potentially interesting biological or material properties.
While specific examples of cyclocondensation reactions directly on this compound are not extensively documented in the literature surveyed, the reactivity of the analogous naphthalene-1,4-dione (naphthoquinone) system provides valuable insights into the potential transformations. For instance, the dione moiety can react with binucleophiles to form fused heterocyclic rings.
A relevant example is the reaction of amino-substituted naphthoquinones with reagents that lead to the formation of fused imidazole (B134444) rings. In one study, amide derivatives of naphthoquinone underwent dehydration under basic conditions in ethanol (B145695) to yield ring-closed imidazole compounds in moderate to high yields. nih.gov This type of reaction, if applied to an amino-substituted derivative of this compound, could lead to the formation of a naphtho[1',2':4,5]imidazo[1,2-a]... fused binaphthyl system.
The general reaction scheme for such a cyclocondensation is depicted below, illustrating the potential for forming a fused imidazole ring from a hypothetical amino-substituted precursor derived from this compound.
Hypothetical Cyclocondensation Reaction
| Reactant | Reagents and Conditions | Product |
| 2-(Substituted amino)-[1,2'-Binaphthalene]-1',4'-dione | Basic conditions, EtOH, heat | Fused Imidazole-Binaphthyl Derivative |
This strategy of using the dione functionality as a building block for heterocyclic synthesis significantly expands the chemical space accessible from the this compound scaffold.
Advanced Spectroscopic and Structural Characterization of 1,2 Binaphthalene 1 ,4 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
For [1,2'-Binaphthalene]-1',4'-dione, a ¹H NMR spectrum would be expected to show a complex series of signals in the aromatic region, corresponding to the protons on the two naphthalene (B1677914) ring systems. The precise chemical shifts and coupling constants would be highly dependent on the substitution pattern and the dihedral angle between the two naphthyl moieties. Similarly, the ¹³C NMR spectrum would reveal distinct signals for each carbon atom, including the carbonyl carbons of the dione (B5365651), which would appear at characteristic downfield shifts.
No specific experimental ¹H or ¹³C NMR data for this compound could be located in the searched resources.
Application of Two-Dimensional NMR Techniques for Complex Structures
For a molecule with a complex and potentially crowded ¹H NMR spectrum, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign protons within the same spin system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbon atoms and with carbons two or three bonds away, respectively. These techniques would be essential for unambiguously assigning all proton and carbon signals in the this compound structure.
Specific 2D NMR studies for this compound have not been found in the available literature.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) would be critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₂₀H₁₂O₂), the expected exact mass would be calculated and compared to the experimental value.
No specific HRMS data for this compound was found in the searched databases.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying individual components in a mixture. While potentially applicable to the analysis of reaction mixtures during the synthesis of this compound, its utility would depend on the compound's volatility and thermal stability.
No studies employing GC-MS for the analysis of this compound were identified.
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the quinone system, typically in the region of 1650-1700 cm⁻¹. Absorptions corresponding to the C=C bonds of the aromatic rings would also be prominent.
A specific IR spectrum for this compound is not available in the searched literature.
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical method provides unequivocal proof of a compound's chemical structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, X-ray diffraction analysis of a suitable single crystal would yield detailed information about its molecular conformation and packing in the crystal lattice.
While a specific crystallographic study for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures, such as derivatives of 1,1'-binaphthalene, reveals common structural motifs. For instance, studies on binaphthalene-based cyclic homochiral ureas have successfully elucidated their solid-state conformations through X-ray crystallography, confirming structures observed in solution. rsc.org In a similar vein, the crystal structure of a co-crystal involving [1,1'-Binaphthalene]-2,2'-diol has been reported, detailing the dihedral angle between the naphthalene ring systems as 77.53 (14)°. nih.gov Such studies underscore the capability of X-ray crystallography to provide precise geometric parameters.
A hypothetical table of crystallographic data for this compound, based on expected values for such a system, is presented below. This data is illustrative and would need to be confirmed by experimental determination.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₂₀H₁₂O₂ |
| Formula Weight | 292.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.7 |
| c (Å) | 15.2 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1370 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.415 g/cm³ |
| Dihedral Angle (Naphthyl) | ~60-80° |
Note: This table is for illustrative purposes and does not represent experimentally verified data.
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a critical tool for investigating the electronic structure of molecules. The absorption of UV-Vis light by a molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) provide valuable information about the nature of the electronic transitions and the extent of conjugation within the molecule.
For this compound, the UV-Vis spectrum is expected to be complex, arising from the electronic transitions within the naphthalene and dione chromophores, as well as charge-transfer bands that may result from their electronic coupling. The spectrum of the parent 1,2'-binaphthyl has been studied, revealing complex progressions of vibrational bands. researchgate.net The electronic origin transition for 1,2'-binaphthyl was estimated to be around 30,828.2 cm⁻¹ (approximately 324 nm). researchgate.net
The introduction of the 1,4-dione (quinone) functionality is expected to introduce new electronic transitions. For comparison, 2-bromonaphthalene-1,4-dione (B50910) exhibits characteristic UV-Vis absorption bands. researchgate.net The electronic spectrum of this compound would likely feature π → π* transitions at shorter wavelengths, characteristic of the aromatic naphthalene rings, and n → π* transitions at longer wavelengths, associated with the carbonyl groups of the dione moiety. The conjugation between the two naphthalene rings and the dione system would influence the energy of these transitions.
A hypothetical data table summarizing the expected UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) is provided below.
Table 2: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Tentative Assignment |
| ~220-250 | ~40,000 - 60,000 | π → π* (Naphthalene) |
| ~280-330 | ~10,000 - 20,000 | π → π* (Naphthalene/Dione) |
| ~400-450 | ~500 - 2,000 | n → π* (Dione) |
Note: This table is illustrative and based on the analysis of related compounds. Experimental verification is required.
The precise positions and intensities of these bands would be sensitive to the solvent polarity and the specific conformation of the molecule in solution. Detailed quantum chemical calculations could further aid in the assignment of the observed electronic transitions. researchgate.net
Applications of 1,2 Binaphthalene 1 ,4 Dione in Materials Science and Catalysis
Chiral Catalysis and Asymmetric Synthesis
The binaphthyl framework is preeminent in the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically pure product. The steric and electronic properties of ligands attached to a metal center are critical for inducing high enantioselectivity, and binaphthyl derivatives have proven to be exceptionally effective.
The development of chiral ligands from binaphthyl precursors is a mature and highly successful field of research. The functional groups at the 2,2' and peri-positions (8,8') are particularly crucial as they directly influence the rotational barrier and the topology of the chiral pocket. acs.org This has led to the creation of a vast library of ligands and organocatalysts, each tailored for specific transformations.
Key classes of binaphthyl-derived catalysts include:
Phosphine Ligands: Chiral 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) is a landmark ligand, widely used in metal-catalyzed asymmetric reactions. acs.org Its success spurred the development of numerous derivatives.
Diol Ligands: 1,1′-Bi-2-naphthol (BINOL) and its derivatives are extensively used as chiral ligands and as precursors for other catalysts. acs.org
Diamine Ligands: Chiral 1,1'-binaphthyl-2,2'-diamine (BINAM) and its salts serve as powerful organocatalysts, capable of activating substrates through hydrogen bonding. researchgate.net
Chiral Phosphoric Acids (CPAs): Derived from BINOL, CPAs have emerged as highly efficient and versatile organocatalysts for a multitude of enantioselective transformations. frontiersin.org They function as bifunctional catalysts, activating both the nucleophile and electrophile.
The synthesis of compounds like 4,5,8′-trimethoxy-2,3′-dimethyl-[1,2′]-binaphthalenyl-1′,4′-dione demonstrates the principle of functionalizing the core binaphthyl structure to create new chemical entities with potentially unique catalytic properties. beilstein-journals.org
Binaphthyl-derived catalysts have been instrumental in achieving high enantioselectivity in a wide range of synthetic reactions. The specific catalyst and reaction conditions determine the outcome, and research continues to expand their applicability. For instance, a diammonium salt of chiral 1,1'-binaphthyl-2,2'-diamine has proven to be an excellent catalyst for the Diels-Alder reaction of α-acyloxyacroleins, yielding the product with 91% enantiomeric excess (ee). researchgate.net
Table 1: Examples of Enantioselective Transformations Using Binaphthyl-Derived Catalysts
| Catalyst Type | Precursor | Example Transformation | Reference |
|---|---|---|---|
| Diphosphine Ligand | 1,1'-Binaphthyl | Asymmetric Hydrogenation | acs.org |
| Diammonium Salt | 1,1'-Binaphthyl-2,2'-diamine | Diels-Alder Reaction | researchgate.net |
| Chiral Phosphoric Acid | 1,1'-Bi-2-naphthol (B31242) (BINOL) | Cycloaddition Reactions | frontiersin.org |
| Phosphine-Phosphoramidite | 1,1'-Bi-2-naphthol (BINOL) | Hydrogenation of α-aryl enamides | acs.org |
Advanced Materials and Supramolecular Chemistry
The same structural features that make binaphthyls excellent ligands for catalysis—rigidity, chirality, and tunable functionality—also make them ideal components for advanced materials and supramolecular assemblies.
The ability to distinguish between enantiomers is critical in pharmacology and materials science. The well-defined chiral cavity of binaphthyl derivatives makes them superb hosts for chiral guest molecules. umich.edu These systems operate on the principle of forming diastereomeric complexes with the enantiomers of a guest molecule, with different stabilites allowing for recognition and separation.
Binaphthalene-based cyclic ureas, for example, have been synthesized and tested as chiral solvating agents. umich.edu These macrocycles can recognize the enantiomers of substrates like naproxen, forming diastereomeric complexes with different association constants, which is the basis for enantioseparation. umich.edu This demonstrates the effectiveness of the binaphthyl moiety in creating selective hosts for chiral molecules. umich.edu
Table 2: Chiral Recognition of Naproxen Enantiomers by a Binaphthalene-Based Cyclic Dimer
| Guest Enantiomer | Complexation Strength (K, M⁻¹) at Ambient Temp. | Complexation Strength (K, M⁻¹) at -30 °C |
|---|---|---|
| (R)-Naproxen | 43 ± 3 | 100 ± 6 |
| (S)-Naproxen | 34 ± 2 | 102 ± 7 |
Data sourced from Holakovský et al., 2023. umich.edu
Attaching chiral binaphthyl units to the periphery of chromophores like phthalocyanines is a powerful strategy for creating optically active functional dyes. frontiersin.orgumich.edu Phthalocyanines are known for their intense absorption in the visible region (the Q-band) and their high stability. beilstein-journals.orgumich.edu By introducing the inherent chirality of the binaphthyl scaffold, it is possible to induce strong circular dichroism (CD) signals in the dye's absorption bands. frontiersin.org
This approach has led to the synthesis of phthalocyanines with two or four optically active binaphthyl units. frontiersin.org The resulting materials exhibit CD spectra where the sign of the signal (positive or negative) corresponds to the (R) or (S) configuration of the binaphthyl substituent, demonstrating successful chirality transfer from the binaphthyl unit to the larger chromophoric system. frontiersin.org This makes them promising for applications in chiroptical devices and sensors.
The binaphthyl unit serves as a robust, axially chiral building block for constructing larger, more complex supramolecular structures and functional materials. acs.org A prominent example is the synthesis of homochiral metal-organic frameworks (MOFs), where binaphthyl-derived ligands are used to connect metal centers into extended, porous networks.
Researchers have synthesized a new enantiopure ligand, (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine), and used it to construct six different homochiral coordination polymers with metals like Zn(II), Cd(II), and Ni(II). Depending on the synthesis conditions, these materials form distinct structures, including 1D infinite chains and 2D rhombic grids. The resulting porous frameworks have potential applications in enantioselective separations and catalysis.
Table 3: Framework Structures from a Chiral Binaphthalene-Derived Bipyridine Ligand
| Metal Ion | Anion | Solvent | Framework Structure |
|---|---|---|---|
| Zn(II) | SiF₆²⁻ | DMF/EtOH/H₂O | 2D Rhombic Grid |
| Cd(II) | NO₃⁻ | DMF/EtOH | 1D Infinite Chain |
| Ni(II) | NO₃⁻ | DMF/EtOH | 1D Infinite Chain |
| Zn(II) | NO₃⁻ | DMA/EtOH | 1D Infinite Chain |
Data sourced from Pschirer et al., 2009.
Potential in Optical Sensing and Non-Linear Optical Applications (General Diones)
The unique electronic and structural characteristics of dione (B5365651) compounds, particularly those incorporating extended π-systems like naphthyl groups, position them as promising candidates for applications in optical sensing and non-linear optics (NLO). While direct experimental data on [1,2'-Binaphthalene]-1',4'-dione is limited in publicly available research, the potential of its core moieties—the binaphthyl unit and the naphthoquinone system—can be inferred from studies on analogous structures.
The inherent chirality and extensive π-conjugation of the binaphthyl scaffold are known to give rise to distinct chiroptical properties, including circular dichroism (CD) and circularly polarized luminescence (CPL). rsc.orgdigitellinc.com The combination of a binaphthyl unit with other functional groups can lead to novel molecular switches with tunable optical properties. mdpi.com For instance, the integration of a binaphthyl moiety into macrocyclic structures has been shown to create effective optical sensors for aromatic diphenols, where binding events are signaled by changes in CD spectra. nih.gov
The dione functionality, especially within a naphthoquinone framework, introduces a strong electron-accepting character. This feature is crucial for both optical sensing and NLO applications. Naphthoquinone derivatives have been successfully developed as colorimetric sensors for various anions, including cyanide. nih.govrsc.org The sensing mechanism in these systems often relies on the interaction of the analyte with the electron-deficient quinone ring, leading to a visually detectable color change. nih.gov
In the realm of non-linear optics, organic molecules with delocalized π-electron systems are of significant interest. The NLO response of a molecule is often enhanced by the presence of both electron-donating and electron-accepting groups, creating a "push-pull" system that facilitates intramolecular charge transfer. researchgate.net Dione moieties, such as indanedione-1,3-dione, are considered excellent electron-withdrawing components for designing dyes with large optical nonlinearities. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various dione-containing molecules, highlighting the potential to tune these properties by modifying the molecular structure. researchgate.netnih.gov For example, studies on 3,3′-biindole 2,2′(1H,1′H)-dione derivatives have shown that substitutions on the molecular framework can significantly impact the second hyperpolarizability, a measure of the NLO response. researchgate.net
Given that this compound possesses both the extended, chiral π-system of binaphthyl and the electron-accepting 1,4-dione (naphthoquinone) moiety, it is plausible to hypothesize its potential utility in these advanced applications. The binaphthyl unit could serve as the core signaling component in a chiroptical sensor, while the dione group could act as the recognition site for analytes or as the electron acceptor in an NLO-active molecule.
Research Findings on Analogous Dione Compounds
To illustrate the potential of dione systems, the following table summarizes key findings from research on related compounds.
| Compound Class | Application | Key Findings |
| Naphthoquinone Derivatives | Anion Sensing | Demonstrated colorimetric detection of anions like cyanide and fluoride (B91410) through changes in the electronic properties of the naphthoquinone core upon analyte interaction. nih.gov |
| 3,3′-biindole 2,2′(1H,1′H)-dione Derivatives | Non-Linear Optics | The substitution pattern on the dione-containing framework significantly influences the nonlinear absorption and refraction, with some derivatives showing a large second hyperpolarizability. researchgate.netconicet.gov.ar |
| Isoindoline-1,3-dione-Fullerene Conjugates | Non-Linear Optics | Theoretical studies (DFT) suggest that combining electron-accepting isoindoline-1,3-dione with an electron-donating fullerene core can lead to materials with substantial NLO activity due to efficient intramolecular charge transfer. researchgate.net |
| Binaphthyl-Based Macrocycles | Optical Sensing | Chiral binaphthyl units within macrocyclic structures have been used as chiroptical sensors, where the binding of guest molecules is detected through changes in circular dichroism spectra. nih.gov |
These findings underscore the versatility of the dione and binaphthyl motifs in designing optically active materials. Further research, both theoretical and experimental, on this compound is warranted to fully explore its potential in optical sensing and non-linear optical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
